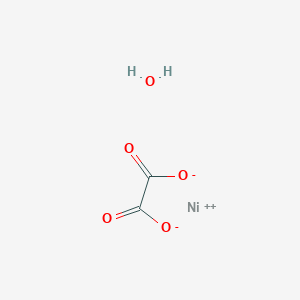

Nickel(II) oxalate hydrate

Descripción general

Descripción

Nickel(II) oxalate hydrate is a compound with the molecular formula C2NiO4 . It is also known as nickel (2+) oxalate . It is a green crystalline powder and is highly insoluble in water .

Synthesis Analysis

Nickel(II) oxalate hydrate can be synthesized from an extract solution of nickel laterite using the precipitation method . The best conditions for nickel oxalate synthesis have been determined through experimentation .Molecular Structure Analysis

Anhydrous nickel oxalate has a monoclinic crystal structure (P2 1/c, sg 14) . The carbon–carbon bond is the weakest one .Chemical Reactions Analysis

Nickel(II) oxalate hydrate can participate in various chemical reactions. For instance, it can be used as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction . It can also convert to the oxide when heated (calcined) .Physical And Chemical Properties Analysis

Nickel(II) oxalate hydrate is a green crystalline powder . It is highly insoluble in water and converts to the oxide when heated (calcined) . The carbon–carbon bond in its structure is the weakest one .Aplicaciones Científicas De Investigación

Electrochemical Applications

Nickel(II) oxalate hydrate can be used in the development of non-precious electrocatalysts for improved alkaline oxygen evolution reactions . The nickel-cobalt oxalate (Ni2.5Co5C2O4) developed using this compound was found to have superior performance compared to other catalysts like NiC2O4, CoC2O4, NiCo2O4, and RuO2 .

Energy Storage

Nickel(II) oxalate hydrate can be used in the synthesis of NiS2 nanocubes, which have been shown to be effective as electrodes for high-performance supercapacitors . The NiS2 nanocubes demonstrated excellent electrochemical performance with high specific capacitance, low resistance, and excellent cycling stability .

Organic Synthesis

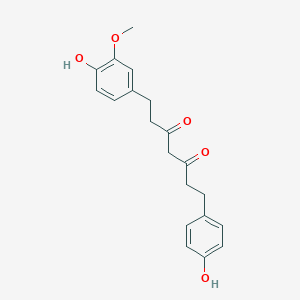

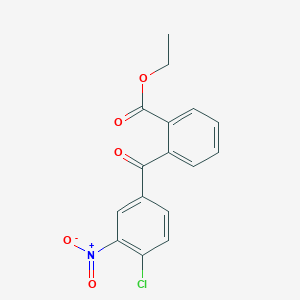

Nickel(II) oxalate hydrate is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of various organic compounds.

Pharmaceuticals

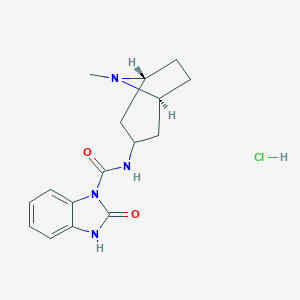

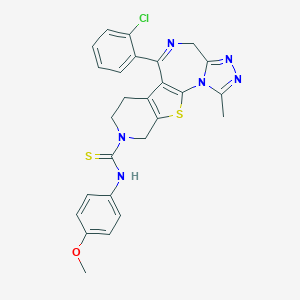

This compound is also used in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical compounds.

Agrochemicals

Nickel(II) oxalate hydrate is used in the agrochemical industry . It can be used in the synthesis of various agrochemicals.

Dyestuffs

This compound is used in the dyestuff industry . It can be used in the synthesis of various dyes.

Mecanismo De Acción

Target of Action

Nickel(II) oxalate hydrate primarily targets the oxygen evolution reaction (OER) in an alkaline medium . The compound acts as an efficient non-precious electrocatalyst, contributing to the development of next-generation electrocatalysts .

Mode of Action

Nickel(II) oxalate hydrate interacts with its targets through a proton decoupled electron transfer (PDET) mechanism . This interaction leads to changes in the overpotential required for the OER, with the compound exhibiting a lower charge transfer resistance and impressive stability performance .

Biochemical Pathways

The compound affects the alkaline oxygen evolution reaction (OER) pathway . Its action results in an improved electrochemical activity, attributed to double layer capacitance (Cdl), which highlights the superiority of Nickel(II) oxalate hydrate over other compounds like NiCo2O4 for the alkaline OER .

Result of Action

The action of Nickel(II) oxalate hydrate leads to the formation of a flake-like porous nanostructure, indicating a distinct transformation in morphology during the alkaline OER process . XPS analysis demonstrates complete oxidation of Ni2+ and Co2+ centres into Ni3+ and Co3+, respectively, under high oxidation potential, thereby indicating active site formation throughout the microstructural network .

Action Environment

The action, efficacy, and stability of Nickel(II) oxalate hydrate are influenced by environmental factors such as the pH of the medium and the reaction temperature . For instance, the compound exhibits 87% faradaic efficiency in an alkaline medium (pH 14) . The synthetic parameters for the preparation of the compound, such as the metal precursor (Ni/Co) ratio, oxalic acid amount, reaction temperature, and time, are optimized to enhance its performance .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

nickel(2+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Ni.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEDPLWSSQQNGQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2NiO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583775 | |

| Record name | Nickel(2+) ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel(II) oxalate hydrate | |

CAS RN |

126956-48-7 | |

| Record name | Nickel(2+) ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

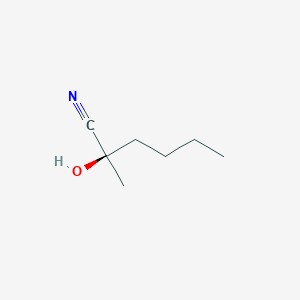

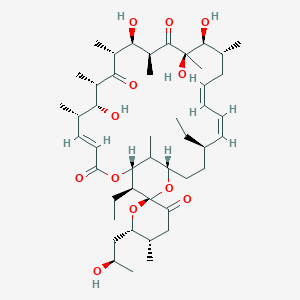

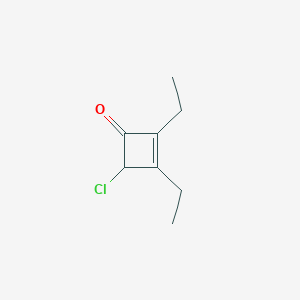

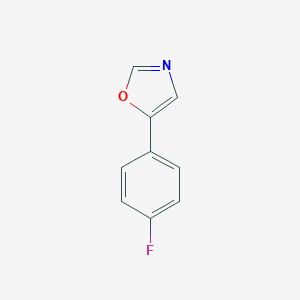

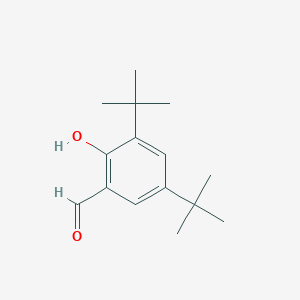

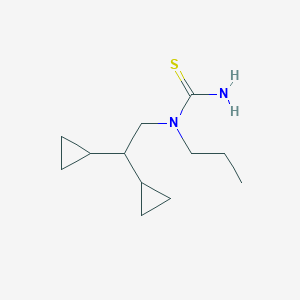

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)